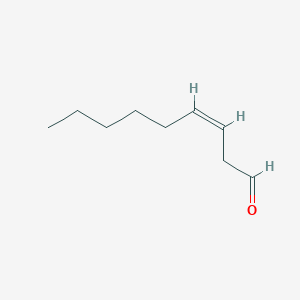

(Z)-non-3-enal

概要

説明

(Z)-non-3-enal is an organic compound with the molecular formula C9H16O. It is an unsaturated aldehyde, specifically a nonenal, characterized by a double bond in the Z-configuration at the third carbon atom. This compound is known for its distinctive odor, often described as grassy or cucumber-like, and is found in various natural sources, including certain plants and animal tissues.

準備方法

Synthetic Routes and Reaction Conditions: (Z)-non-3-enal can be synthesized through several methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another common method is the hydroformylation of 1-octene, followed by isomerization to yield the desired (Z)-isomer.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene, using a rhodium-based catalyst under high pressure and temperature conditions. The resulting mixture of aldehydes is then subjected to isomerization processes to enrich the (Z)-isomer.

化学反応の分析

Types of Reactions: (Z)-non-3-enal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (Z)-3-nonenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound with hydrogen in the presence of a catalyst like palladium on carbon yields (Z)-3-nonenol.

Addition Reactions: It can participate in Michael addition reactions with nucleophiles, such as thiols or amines, to form corresponding adducts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Addition Reactions: Nucleophiles like thiols or amines under mild conditions.

Major Products Formed:

Oxidation: (Z)-3-Nonenoic acid.

Reduction: (Z)-3-Nonenol.

Addition Reactions: Various adducts depending on the nucleophile used.

科学的研究の応用

(Z)-non-3-enal has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the study of aldehyde reactions and mechanisms.

Biology: It serves as a biomarker for oxidative stress and aging in biological systems.

Medicine: Research has explored its potential role in the development of age-related diseases and its use as a diagnostic marker.

Industry: this compound is used in the flavor and fragrance industry due to its distinctive odor profile.

作用機序

The mechanism by which (Z)-non-3-enal exerts its effects involves its reactivity as an aldehyde. It can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biological systems, where this compound can modify proteins and other biomolecules, potentially leading to changes in their function and structure. The molecular targets include amino groups in proteins and nucleic acids, and the pathways involved often relate to oxidative stress and cellular aging.

類似化合物との比較

(E)-2-Nonenal: Another isomer of nonenal with a different double bond configuration.

(Z)-2-Nonenal: Similar structure but with the double bond at the second carbon.

(E)-3-Nonenal: The E-isomer of 3-nonenal.

Comparison: (Z)-non-3-enal is unique due to its specific double bond configuration, which influences its reactivity and odor profile. Compared to (E)-2-Nonenal and (Z)-2-Nonenal, this compound has a distinct odor and different reactivity patterns in chemical reactions. The Z-configuration at the third carbon also affects its interaction with biological molecules, making it a valuable compound for specific research applications.

生物活性

(Z)-non-3-enal, an unsaturated aldehyde with the molecular formula C9H16O, is increasingly recognized for its diverse biological activities. This compound, characterized by its Z-configuration at the third carbon atom, exhibits a range of effects in biological systems, including potential roles in oxidative stress, aging, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

This compound is notable for its reactivity as an aldehyde. It can form Schiff bases with primary amines, leading to the formation of imines, which may modify proteins and other biomolecules. This modification can result in changes to their function and structure, particularly affecting amino groups in proteins and nucleic acids. The pathways involved often relate to oxidative stress and cellular aging, making this compound significant in studies related to age-related diseases and oxidative damage .

1. Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound against various pathogens. For instance, it has shown effectiveness against soybean pathogens by potentially disrupting membrane integrity or interfering with crucial metabolic processes.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Fusarium spp. | Inhibition of growth | Disruption of membrane integrity |

| Botrytis cinerea | Reduced spore germination | Interference with metabolic processes |

2. Role as a Biomarker

This compound is also recognized as a biomarker for oxidative stress and aging. Its levels can indicate oxidative damage within biological systems, providing insights into the aging process and related diseases .

Case Study 1: Antifungal Activity

In vitro studies conducted on Fusarium spp. demonstrated that this compound inhibited fungal growth at concentrations as low as 0.5 mM. The mechanism was attributed to alterations in membrane permeability and disruption of cellular functions.

Case Study 2: Oxidative Stress Marker

A study involving aged rats showed elevated levels of this compound in tissues compared to younger controls. This correlation suggests its utility as a biomarker for assessing oxidative stress related to aging.

Comparative Analysis with Similar Compounds

This compound can be compared with other nonenal isomers, such as (E)-2-nonenal and (E)-3-nonenal, which exhibit different biological activities due to their structural differences.

| Compound | Configuration | Biological Activity |

|---|---|---|

| This compound | Z | Antifungal, oxidative stress biomarker |

| (E)-2-nonenal | E | Antimicrobial but less effective than (Z) |

| (E)-3-nonenal | E | Limited antifungal properties |

特性

IUPAC Name |

(Z)-non-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEAENVLZOODMT-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31823-43-5 | |

| Record name | 3-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between (Z)-3-Nonenal and the aroma of oyster leaf?

A: Research has identified (Z)-3-Nonenal as one of the key volatile compounds responsible for the unique oyster-like aroma of oyster leaf (Mertensia maritima). [] Gas chromatography-olfactometry analysis confirmed that this compound, along with (Z)-1,5-octadien-3-ol, (Z,Z)-3,6-nonadienal, and (Z)-1,5-octadien-3-one, contributes significantly to the perception of marine, oyster-like notes when tasting cut oyster leaves. []

Q2: How does (Z)-3-Nonenal contribute to plant defense mechanisms?

A: (Z)-3-Nonenal, along with other aldehydes derived from lipoxygenase activity, shows potential as an antifungal agent against soybean pathogens. [] While the exact mechanism of action is still under investigation, these aldehydes are believed to interfere with fungal growth and development, potentially by disrupting membrane integrity or crucial metabolic processes. Further research is needed to elucidate the precise mode of action and explore the potential of (Z)-3-Nonenal as a natural antifungal agent for crop protection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。